molecular formula C15H13ClO2S B14021216 4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde

4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde

Cat. No.: B14021216
M. Wt: 292.8 g/mol
InChI Key: VWCSRUIIEMQTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde is a complex organic compound that features a unique combination of a chloroisochroman moiety and a methylthiophene carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 7-Chloroisochroman: This can be achieved through the chlorination of isochroman using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylthiophene Group: The 7-chloroisochroman is then reacted with a methylthiophene derivative under conditions that facilitate the formation of a carbon-carbon bond, such as using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Carbaldehyde Group: Finally, the aldehyde group is introduced through formylation reactions, often using reagents like Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like column chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the isochroman moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carboxylic acid.

    Reduction: 4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

4-(7-Chloroisochroman-1-yl)-5-methylthiophene-2-carbaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H13ClO2S

Molecular Weight

292.8 g/mol

IUPAC Name

4-(7-chloro-3,4-dihydro-1H-isochromen-1-yl)-5-methylthiophene-2-carbaldehyde

InChI

InChI=1S/C15H13ClO2S/c1-9-13(7-12(8-17)19-9)15-14-6-11(16)3-2-10(14)4-5-18-15/h2-3,6-8,15H,4-5H2,1H3

InChI Key

VWCSRUIIEMQTDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C=O)C2C3=C(CCO2)C=CC(=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.